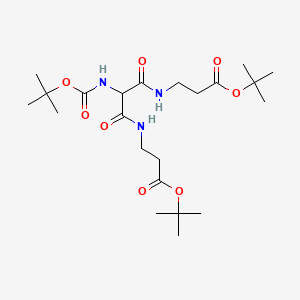![molecular formula C8H19ClN2 B586835 1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride CAS No. 1794827-45-4](/img/new.no-structure.jpg)
1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride is a deuterated compound used primarily in scientific research. It is a labeled salt of 1-Ethyl-2-[(methylamino)methyl]pyrrolidine, which serves as an intermediate in the synthesis of various pharmaceutical agents, including atypical antipsychotic drugs . The compound’s molecular formula is C8H16D3ClN2, and it has a molecular weight of 181.72 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride typically involves the deuteration of 1-Ethyl-2-[(methylamino)methyl]pyrrolidine. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes, where the starting material is subjected to deuterium gas under controlled conditions. The reaction is monitored to ensure complete deuteration, and the product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Scientific Research Applications
1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride is widely used in scientific research, particularly in the following fields:
Mechanism of Action
The mechanism of action of 1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The deuterium atoms in the compound provide stability and allow for detailed studies of its binding interactions and metabolic pathways. The compound’s effects are mediated through its ability to mimic the behavior of its non-deuterated counterpart while providing enhanced stability and traceability in experimental settings.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-2-[(methylamino)methyl]pyrrolidine: The non-deuterated form of the compound, used in similar research applications.
1-Ethyl-2-[(methylamino)methyl]pyrrolidine Hydrochloride: The hydrochloride salt of the non-deuterated form, used in pharmaceutical synthesis.
Uniqueness
1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic and pharmacokinetic studies. This makes it a valuable tool in research settings where detailed analysis of biochemical pathways is required.
Properties
CAS No. |
1794827-45-4 |
|---|---|
Molecular Formula |
C8H19ClN2 |
Molecular Weight |
181.722 |
IUPAC Name |
1,1,1-trideuterio-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H18N2.ClH/c1-3-10-6-4-5-8(10)7-9-2;/h8-9H,3-7H2,1-2H3;1H/i2D3; |
InChI Key |
MMFHDFMFZXOKBI-MUTAZJQDSA-N |
SMILES |
CCN1CCCC1CNC.Cl |
Synonyms |
1-Ethyl-N-(methyl-d3)-2-pyrrolidinemethanamine Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone](/img/structure/B586761.png)



![2H-[1,3]Thiazolo[4,5-d][1,3]diazepine](/img/structure/B586767.png)




